![molecular formula C16H18O2S B14185396 1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 876173-97-6](/img/structure/B14185396.png)
1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound that features a naphthalene ring, a sulfanyl group, and a prop-2-en-1-yl ether
Preparation Methods
The synthesis of 1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-2-thiol with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the naphthalene ring can yield dihydronaphthalene derivatives.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying the interactions of sulfanyl and ether groups with biological macromolecules. In medicine, it has potential applications as a therapeutic agent due to its unique structural features. In industry, it can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ether group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol can be compared with other similar compounds, such as naphthalene-2-thiol and 3-chloropropan-1-ol. While these compounds share some structural features, the presence of both the sulfanyl and ether groups in this compound gives it unique properties and potential applications. Other similar compounds include naphthalene derivatives with different substituents, which may exhibit distinct chemical and biological activities.
Properties
CAS No. |
876173-97-6 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfanyl-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C16H18O2S/c1-2-9-18-11-15(17)12-19-16-8-7-13-5-3-4-6-14(13)10-16/h2-8,10,15,17H,1,9,11-12H2 |
InChI Key |
XNWHAKGVWZFNES-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CSC1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)
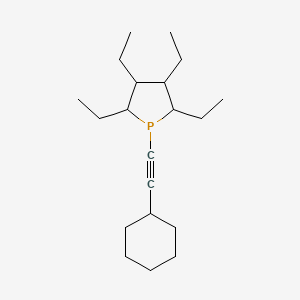
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
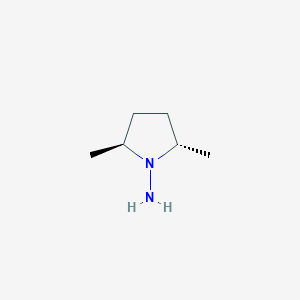

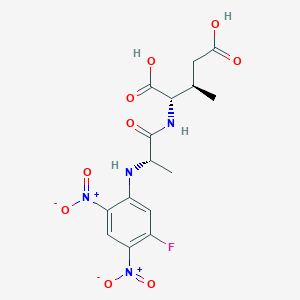
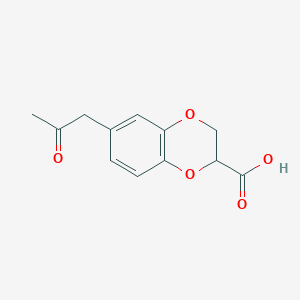
![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
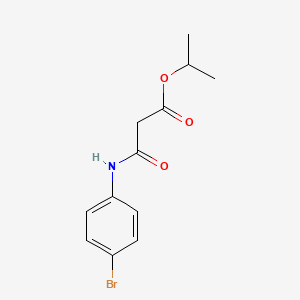
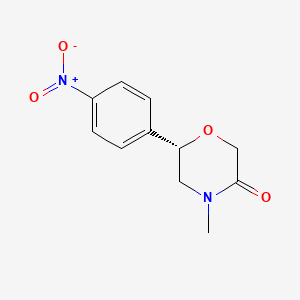
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)
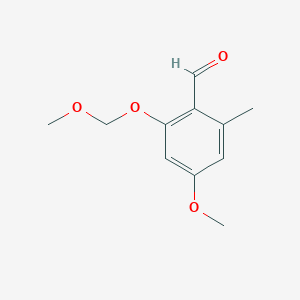
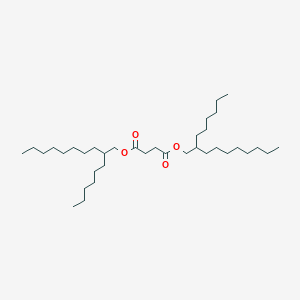
![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
